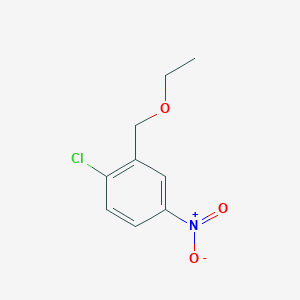

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2-(ethoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-6-7-5-8(11(12)13)3-4-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHFVSQXHJUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-chlorobenzyl Chloride to 4-nitro-2-chloromethyl-chlorobenzene

The initial step involves nitration of 2-chlorobenzyl chloride to introduce the nitro group at the para position relative to the chloromethyl substituent. This is achieved by treating 2-chlorobenzyl chloride with a nitrating agent under controlled acidic conditions.

- Reaction conditions: Typically, a mixture of nitric acid and sulfuric acid is used as the nitrating agent.

- Temperature control: Maintaining low temperatures (0–10 °C) prevents over-nitration and side reactions.

- Outcome: Formation of 4-nitro-2-chloromethyl-chlorobenzene as the key intermediate.

This nitration step is well-documented in patent literature and serves as a foundation for subsequent functionalization.

Ethoxymethylation of 4-nitro-2-chloromethyl-chlorobenzene

The second step is the introduction of the ethoxymethyl group at the chloromethyl position via nucleophilic substitution.

- Reagents: Alkali ethoxides (e.g., sodium ethoxide) in ethanol serve as nucleophiles.

- Solvent: Methanol or ethanol is commonly used as the solvent.

- Reaction conditions: The intermediate 4-nitro-2-chloromethyl-chlorobenzene is dissolved in the solvent and reacted with alkali ethoxide at reflux temperature (approximately 60–80 °C).

- Reaction time: Typically 30 minutes to 2 hours under stirring.

- Mechanism: The chloride on the chloromethyl group is displaced by the ethoxymethyl nucleophile, yielding 1-chloro-2-(ethoxymethyl)-4-nitrobenzene.

This nucleophilic substitution is facilitated by the electron-withdrawing nitro group activating the aromatic ring and the chloromethyl side chain for substitution.

Optional Catalysis and Reaction Enhancements

- Catalysts: Iodide ions (e.g., sodium iodide or potassium iodide) can be added to catalyze the halogen displacement reaction, enhancing the rate and yield.

- Solvents: Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether may be used to improve solubility and reaction kinetics.

- Acidic or basic additives: Inorganic acids (hydrochloric acid, sulfuric acid) or bases (alkali hydroxides) may be employed to adjust pH and optimize reaction conditions.

Purification and Isolation

- After reaction completion, the mixture is cooled and subjected to liquid-liquid extraction.

- Acidification with inorganic acids (e.g., hydrochloric acid) helps precipitate the product.

- The organic layer containing this compound is separated, dried, and purified by crystallization or chromatography.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Nitration | 2-chlorobenzyl chloride, HNO3/H2SO4 | 0–10 | 0.5–1 | None (acidic mixture) | Controls regioselectivity for para-nitration |

| Ethoxymethylation | Sodium ethoxide or potassium ethoxide | 60–80 (reflux) | 0.5–2 | Methanol or ethanol | Nucleophilic substitution on chloromethyl |

| Catalysis (optional) | Sodium iodide or potassium iodide (10–50%) | Reflux | Concurrent | Acetone or glyme ethers | Enhances halogen displacement rate |

| Purification | Acidification (HCl, H2SO4), extraction | Ambient | 0.5–1 | Toluene, water | Crystallization for product isolation |

Research Findings and Optimization Notes

- The use of iodide catalysts significantly improves the displacement of the chloromethyl group by ethoxymethyl nucleophiles, reducing reaction times and increasing yields.

- Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether provide better solubility for reactants and intermediates, facilitating cleaner reactions with fewer by-products.

- Maintaining acidic or neutral pH during nitration and substitution steps is critical to avoid side reactions such as hydrolysis or over-nitration.

- Temperature control during nitration prevents formation of undesired isomers or polynitrated compounds.

- The reaction sequence can be adapted to introduce other alkoxymethyl groups by changing the alkoxide nucleophile, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The ethoxymethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene can be synthesized through various methods, often involving the nitration of chlorinated aromatic compounds. The synthesis typically includes steps such as:

- Nitration : Introducing a nitro group into the aromatic ring.

- Chlorination : Adding chlorine to specific positions on the benzene ring.

- Ethoxymethylation : Attaching an ethoxymethyl group to enhance solubility and reactivity.

Toxicological Studies

Research has indicated that this compound exhibits significant toxicological effects. Studies have shown that exposure can lead to:

- Genotoxicity : The compound has been suspected of having genotoxic properties, as it has shown weak mutagenic activity in bacterial test systems and induced DNA damage in mammalian cells .

- Carcinogenic Potential : There are concerns regarding its carcinogenicity based on animal studies that reported tumor formation in various organs .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in:

- Antimicrobial Agents : Compounds derived from this nitroaromatic structure have shown promise as antimicrobial agents.

- Anti-cancer Drugs : Research is ongoing into its derivatives for potential use in cancer treatment due to their ability to interact with biological macromolecules.

Industrial Applications

The compound is utilized in various industrial applications, including:

- Dyes and Pigments Production : It plays a role in synthesizing azo dyes, which are widely used in textiles and food industries.

- Chemical Intermediates : Its derivatives are crucial in producing agrochemicals, including pesticides and herbicides.

Case Study 1: Toxicological Impact Assessment

A study conducted on male rats exposed to this compound revealed significant reproductive toxicity at systemic doses. The results indicated increased liver and kidney weights, highlighting the need for careful handling of this compound in industrial settings .

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a research project focusing on drug development, this compound was used as an intermediate to synthesize novel anti-cancer agents. The resulting compounds demonstrated enhanced efficacy against specific cancer cell lines compared to existing treatments .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Key Properties

*Molecular weight calculated based on formula.

Biological Activity

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene is a nitroaromatic compound that has been the subject of various studies due to its potential biological activities, including mutagenicity, genotoxicity, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound has a molecular formula of CHClNO. Its structure includes a nitro group (-NO), which is known to influence its biological activity. Understanding its chemical properties is crucial for assessing its biological implications.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but shows no significant mutagenicity in mammalian cell tests in vitro. Specifically, it has been reported to induce sister chromatid exchanges in mammalian cells, suggesting potential genotoxic effects . The inconsistent results across different studies highlight the complexity of assessing its mutagenic potential.

Table 1: Summary of Mutagenicity Studies

| Test System | Result |

|---|---|

| Bacterial (e.g., Salmonella) | Weak mutagenic activity |

| Mammalian cells (in vitro) | No significant mutagenicity |

| Drosophila melanogaster | Not mutagenic |

Carcinogenic Potential

The carcinogenic potential of this compound is a matter of concern. Studies have shown tumor induction in various organs of rats and in the liver of mice following exposure . The compound's ability to cause DNA damage, particularly in the liver and kidneys upon intraperitoneal injection, raises questions about its long-term effects on health.

Table 2: Carcinogenic Effects Observed

| Animal Model | Observed Effect |

|---|---|

| Rats | Tumors in multiple organs |

| Mice | Liver tumors |

Pharmacokinetics

The absorption and metabolism of this compound have been studied in various animal models. It is absorbed through the skin, gastrointestinal tract, and respiratory system. Studies indicate that approximately 80% absorption occurs following oral administration, while dermal absorption rates can reach at least 40% .

Table 3: Absorption Rates

| Route of Administration | Absorption Rate |

|---|---|

| Oral | ~80% |

| Dermal | ~40% |

Case Studies

Several case studies provide insights into the effects of exposure to this compound. A notable incident involved workers exposed to this compound through inhalation, leading to various health issues including DNA damage and metabolic disturbances .

Antimicrobial Activity

Emerging studies suggest that nitroaromatic compounds like this compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various pathogens, indicating potential for further exploration in this area .

Q & A

Q. What are the standard synthetic routes for 1-chloro-2-(ethoxymethyl)-4-nitrobenzene, and how do reaction conditions influence yield?

Synthesis typically involves nitration and etherification steps. For example, a chloro-substituted benzene derivative may undergo nitration at the para position, followed by ethoxymethylation using reagents like ethoxymethyl chloride or bromoethoxymethane in the presence of a base (e.g., K₂CO₃). Solvent choice (e.g., DMF or dichloromethane) and temperature (0–50°C) critically affect reaction efficiency. Prolonged heating (>12 hrs) may lead to byproducts via nitro group reduction or ether cleavage .

Q. How can purity and structural integrity be validated for this compound?

- Chromatography : Use HPLC with a C18 column (methanol/water mobile phase) to assess purity.

- Spectroscopy : Confirm structure via -NMR (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) and FT-IR (C-O-C stretch at ~1100 cm, nitro group at ~1520 cm) .

- Melting Point : Compare experimental mp (e.g., 116–118°C for analogs) with literature values to detect impurities .

Q. What are the key safety considerations for handling this compound?

Nitroaromatics are potential carcinogens and skin sensitizers. Use PPE (gloves, fume hood) and adhere to IARC guidelines for nitrobenzene derivatives. Toxicity studies on analogs (e.g., 1-chloro-4-nitrobenzene) suggest risks of mutagenicity and organ damage .

Advanced Research Questions

Q. How do substituent positions (chloro, ethoxymethyl, nitro) influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position. The ethoxymethyl group introduces steric hindrance, potentially slowing reactions like Suzuki couplings. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent Selection : Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals.

- SHELX Refinement : Employ SHELXL for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the ethoxymethyl group. Anisotropic displacement parameters improve accuracy for nitro and chloro substituents .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism in the ethoxymethyl group). Variable-temperature NMR (VT-NMR) can suppress signal splitting by freezing conformational exchange. For example, cooling to −40°C simplifies splitting in -NMR spectra .

Q. What mechanistic insights explain byproduct formation during synthesis?

Competing pathways include:

- Nitro Reduction : Trace metal impurities (e.g., Fe) catalyze nitro-to-amine reduction under acidic conditions.

- Ether Cleavage : Protic solvents (e.g., ethanol) may hydrolyze the ethoxymethyl group at elevated temperatures. LC-MS and GC-MS are essential for identifying byproducts like 2-chloro-4-nitrobenzyl alcohol .

Methodological Recommendations

- Reaction Optimization : Screen solvents (DMF vs. dichloromethane) and bases (K₂CO₃ vs. NaH) using DoE (Design of Experiments) to maximize yield .

- Computational Tools : Gaussian or ORCA for modeling reaction pathways; Mercury for crystal packing analysis .

- Toxicity Screening : Use Ames test protocols for mutagenicity assessment, referencing IARC monographs on nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.